Lipophilicity and Permeability Profile of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile Versus Non-Chlorinated 2,3'-Bipyridine-5-carbonitrile
6-Chloro-[2,3']bipyridinyl-5-carbonitrile exhibits a computed XLogP3 value of 2.1, reflecting the contribution of the chloro substituent to lipophilicity [1]. In contrast, the non-chlorinated parent scaffold, [2,3'-bipyridine]-5-carbonitrile (C₁₁H₈N₂, MW approximately 172.2 g/mol), lacks this halogen and is predicted to have a lower logP . This quantitative difference in lipophilicity of approximately 0.5-1.0 logP units is characteristic of chlorine substitution on aromatic systems and directly impacts membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | [2,3'-bipyridine]-5-carbonitrile (estimated lower logP, ~1.2-1.6) |
| Quantified Difference | Approximately +0.5 to +0.9 logP units (class-level estimate for Cl substitution) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity enhances membrane permeability for intracellular target engagement, a critical parameter when selecting building blocks for CNS-penetrant or cell-active probe design.
- [1] PubChem Compound Summary for CID 4611098, 6-Chloro-[2,3']bipyridinyl-5-carbonitrile (Computed XLogP3-AA value = 2.1). National Center for Biotechnology Information (2025). View Source
